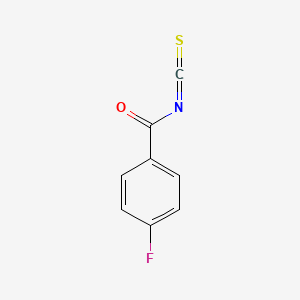
4-氟苯甲酰异硫氰酸酯
概述
描述
4-Fluorobenzoyl isothiocyanate is a chemical compound that serves as an intermediate in the synthesis of various fluorinated organic molecules. It is particularly relevant in the preparation of thioureas and benzothiazoles, which have shown potential in biological applications such as antitumor activity and herbicidal properties.
Synthesis Analysis
The synthesis of 4-fluorobenzoyl isothiocyanate involves its in situ generation for subsequent reactions with other organic compounds. For instance, it has been used to prepare 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas by reacting with isomeric fluoroanilines in dry acetonitrile . Similarly, 3-Chloro-4-fluorobenzoylthiourea was synthesized using a related isosulfocyanic ester derived from 3-chloro-4-fluorobenzoic acid . These synthetic routes highlight the versatility of 4-fluorobenzoyl isothiocyanate in producing a variety of fluorinated compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of compounds derived from 4-fluorobenzoyl isothiocyanate has been extensively studied using various analytical techniques. X-ray diffraction, NMR, and FTIR spectroscopy have been employed to characterize the structural and conformational properties of these compounds. For example, the crystal structure of 1-(4-fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas revealed that the carbonyl and thiourea groups are almost planar, with an antiperiplanar conformation stabilized by intramolecular hydrogen bonds . Similarly, the co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid showed a stable crystal structure supported by an elaborate system of hydrogen bonds .
Chemical Reactions Analysis
The reactivity of 4-fluorobenzoyl isothiocyanate allows it to participate in various chemical reactions, leading to the formation of diverse fluorinated compounds. The reaction with fluoroanilines to form thioureas and the synthesis of benzothiazoles are examples of its chemical versatility. These reactions are crucial for the development of compounds with enhanced biological properties, such as the antitumor benzothiazoles that exhibit potent cytotoxicity against certain human cancer cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds synthesized from 4-fluorobenzoyl isothiocyanate are influenced by the presence of fluorine atoms, which can significantly affect the biological activity of these molecules. For instance, the introduction of fluorine into benzothiazoles has been shown to enhance their cytotoxicity against breast cancer cell lines . The herbicidal activity of 3-Chloro-4-fluorobenzoylthiourea also demonstrates the impact of fluorination on the biological efficacy of these compounds .
科学研究应用
合成和结构性质
合成和振动性质
使用4-氟苯甲酰异硫氰酸酯合成了1-(4-氟苯甲酰)-3-(异构氟苯基)硫脲。这些化合物通过NMR、元素分析和FTIR光谱进行了表征,强调了它们的结构和构象性质 (Saeed, Erben, Shaheen, & Flörke, 2011)。
构象分析
另一项研究关注了由4-氟苯甲酰异硫氰酸酯衍生的化合物的构象性质。这项研究采用了单晶X射线衍射和量子化学计算,揭示了这些分子丰富的构象景观 (Channar et al., 2020)。
抗菌和生物活性
生物活性
使用氟苯甲酰异硫氰酸酯酯合成的氟苯甲酰硫脲的研究表明,这些化合物对植物的生长调节活性有所不同 (Yue Xia-li, 2010)。
抗增殖活性
使用1,2,4-三唑衍生的氟化席夫碱进行的研究,包括4-氟苯基异硫氰酸酯,显示出对各种人类癌细胞系的显著抗增殖作用 (Kumar, Mohana, & Mallesha, 2013)。
抗菌合成
涉及氟苯甲酰异硫氰酸酯。这些化合物在体外显示出显著的抗菌和抗真菌活性,其中一些对真菌种类的效果更好 (Saeed, Shaheen, Hameed, & Naqvi, 2009)。
分析和材料科学应用
结构研究
从4-氟苯甲酰异硫氰酸酯衍生的N-2-氟苯甲酰-N'-4-甲氧基苯基硫脲的结构研究利用了X射线衍射、FTIR、NMR和UV光谱。这项研究提供了关于分子内氢键相互作用和溶剂依赖的双荧光现象的见解 (Yang, Zhou, & Zhang, 2007)。
酶的化学修饰
研究表明,携带异硫氰酸基团的聚合物,包括4-氟苯甲酰异硫氰酸酯,可用于制备酶树脂。这项研究展示了如何根据聚合物基体的结构和化学组成改变酶的性质 (Manecke, Günzel, & Förster, 2007)。
合成应用
- 苯并咪唑的分支合成:开发了一个多步合成过程,用于创建以4-氟-3-硝基苯甲酸为起点,通过苯并咪唑连接的邻氯氨基中间体,进而通过与各种酸氯和异硫氰酸酯反应,包括4-氟苯甲酰异硫氰酸酯 (Liao, Selvaraju, Chen, & Sun, 2013)。
作用机制
Target of Action
4-Fluorobenzoyl isothiocyanate (4-FBITC) is a synthetic compound that has been shown to interact with various biological targets. Isothiocyanates, the class of compounds to which 4-FBITC belongs, are known to interact with proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . .
Mode of Action
Isothiocyanates, in general, are known to bind to nucleophiles, such as the –NH2 group or the –SH group This suggests that 4-FBITC may interact with its targets through covalent bonding, leading to changes in the function of these targets
Biochemical Pathways
Isothiocyanates are known to modulate a large number of cancer-related targets or pathways, including inhibition of cytochrome P450 (CYP) enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and other pathways involved in chemoprevention . .
Pharmacokinetics
Isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (gsh) followed by enzymatic degradation and n-acetylation . This suggests that 4-FBITC may have similar ADME properties, but further studies are needed to confirm this.
Result of Action
Isothiocyanates are known to have anticarcinogenic, anti-inflammatory, and antioxidative properties . This suggests that 4-FBITC may have similar effects, but further studies are needed to confirm this.
Action Environment
The action of 4-FBITC may be influenced by various environmental factors. For example, the pH of the environment can affect the formation of isothiocyanates from their precursors . Additionally, the presence of certain cofactors can influence the reaction of isothiocyanates with their targets
安全和危害
未来方向
The future development of new optimized antibacterial delivery systems could involve the use of 4-Fluorobenzoyl isothiocyanate . The physicochemical and biological features of highly substituted pyrazoles, such as 4-Fluorobenzoyl isothiocyanate, can be improved by their encapsulation in dendrimer nanoparticles .
属性
IUPAC Name |
4-fluorobenzoyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNOS/c9-7-3-1-6(2-4-7)8(11)10-5-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMSWUYBYCVYKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=C=S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290147 | |
| Record name | 4-fluorobenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78225-74-8 | |
| Record name | NSC67049 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-fluorobenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorobenzoyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


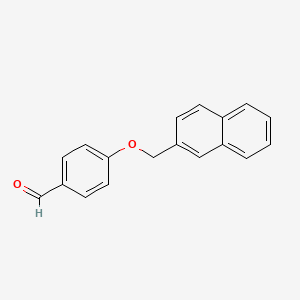

![2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1331042.png)
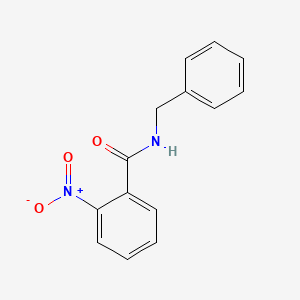
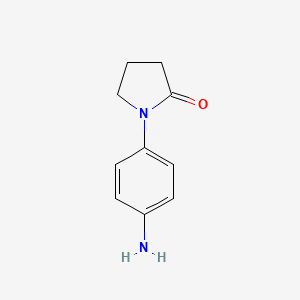
![(2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1331046.png)
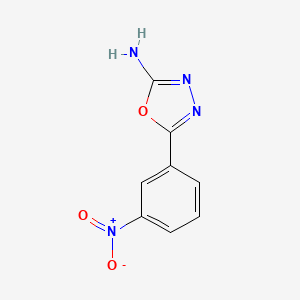
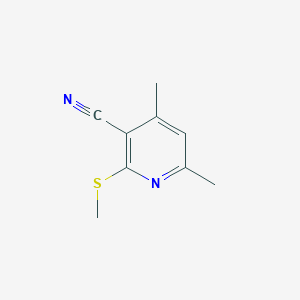



![2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1331060.png)
